N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide
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Overview
Description
N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the benzyl, chloro, and pyridinyl groups. One common method involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-benzyl-2-aminopyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinamides, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-3-methylbenzenesulfonamide
- N-(pyridin-2-yl)-4-chloro-3-methylbenzenesulfonamide
- N-benzyl-4-chlorobenzenesulfonamide
Uniqueness
N-benzyl-4-chloro-3-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide stands out due to the presence of both the benzyl and pyridinyl groups, which can enhance its biological activity and specificity. The combination of these groups with the sulfonamide moiety provides a unique structural framework that can be exploited for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H17ClN2O2S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-benzyl-4-chloro-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-15-13-17(10-11-18(15)20)25(23,24)22(19-9-5-6-12-21-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChI Key |
PFYOWAWWVAFZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
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